molecular formula C11H19N5 B13335342 N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B13335342
M. Wt: 221.30 g/mol
InChI Key: VBPDEYHBSUDHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a compound that features a piperidine ring attached to a pyrimidine moiety through an ethane-1,2-diamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2-chloropyrimidine with piperidine under basic conditions.

    Introduction of the ethane-1,2-diamine linker: This step involves the nucleophilic substitution of the chloropyrimidine intermediate with ethane-1,2-diamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand for studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound features a pyridine ring instead of a pyrimidine ring.

    2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: This compound has a phenyl ring instead of a pyrimidine ring.

Uniqueness

N1-(2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific combination of a piperidine ring, a pyrimidine moiety, and an ethane-1,2-diamine linker. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

N'-(2-piperidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H19N5/c12-5-7-13-10-4-6-14-11(15-10)16-8-2-1-3-9-16/h4,6H,1-3,5,7-9,12H2,(H,13,14,15)

InChI Key

VBPDEYHBSUDHPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)NCCN

Origin of Product

United States

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